N-(4-methoxyphenyl)Glycine

Description

Properties

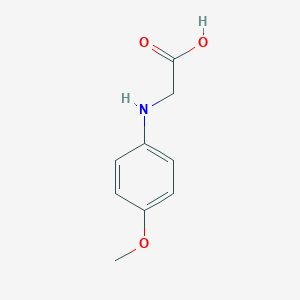

IUPAC Name |

2-(4-methoxyanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVJSULZTHOJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399389 | |

| Record name | N-(4-methoxyphenyl)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-69-5 | |

| Record name | N-(4-methoxyphenyl)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to N-(4-methoxyphenyl)Glycine (CAS: 22094-69-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)Glycine, a significant organic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological activities.

Core Chemical and Physical Properties

This compound, with the CAS number 22094-69-5, is a derivative of the amino acid glycine.[1] Its structure features a 4-methoxyphenyl group attached to the nitrogen atom of glycine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22094-69-5 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 225°C (sublimes) | [2] |

| Boiling Point | 396.7 ± 27.0 °C (Predicted) | [2] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [2] |

| Synonyms | DL-4-Methoxyphenylglycine, (4-methoxyanilino)acetic acid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common approaches are the alkylation-saponification sequence and mechanosynthesis.

Experimental Protocol 1: Alkylation-Saponification Sequence

This method involves the reaction of p-anisidine with an haloacetic acid ester, followed by saponification of the resulting ester.

Methodology:

-

Alkylation: In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as ethanol.

-

Add an equimolar amount of ethyl bromoacetate and a weak base (e.g., sodium bicarbonate) to the solution.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography.

-

After cooling, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure to yield the crude ethyl N-(4-methoxyphenyl)glycinate.

-

Saponification: The crude ester is then dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide.

-

The solution is stirred at room temperature or gently heated until the ester is completely hydrolyzed.

-

The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.[3]

Experimental Protocol 2: Mechanochemical Synthesis

Mechanosynthesis, or ball milling, offers a solvent-free and efficient alternative for the synthesis of N-arylglycines.[4]

Methodology:

-

Place p-anisidine and chloroacetic acid in a milling jar with grinding balls.[3]

-

Add a solid base, such as sodium carbonate.

-

Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time.[4]

-

After milling, the solid mixture is treated with water to dissolve the inorganic salts.

-

The aqueous solution is then acidified to precipitate the product.

-

The this compound is collected by filtration, washed with water, and dried.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-methoxyphenyl)Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-methoxyphenyl)glycine, a key intermediate in organic synthesis and pharmaceutical development. This document details established synthetic protocols, thorough characterization methods, and presents all quantitative data in a clear, accessible format.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol , is a derivative of the simplest amino acid, glycine.[1][2][3] The presence of the 4-methoxyphenyl group attached to the nitrogen atom imparts unique physicochemical properties, making it a valuable building block in the synthesis of more complex molecules, including peptides and potential therapeutic agents.[1] Its derivatives are being explored for their potential in treating various diseases.[1] This guide will focus on two primary synthetic routes and the subsequent characterization of the final product.

Synthesis of this compound

Two robust and widely applicable methods for the synthesis of this compound are nucleophilic substitution and reductive amination. Both pathways offer distinct advantages and can be selected based on the availability of starting materials and desired scale of production.

Synthesis via Nucleophilic Substitution

This method involves the direct alkylation of p-anisidine with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the haloacetic acid.

Reaction Scheme:

Figure 1: Synthesis of this compound via Nucleophilic Substitution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 eq) in a suitable solvent such as water or ethanol.

-

Addition of Base: Add a slight excess of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.2 eq), to the solution.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.0 eq) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Synthesis via Reductive Amination

Reductive amination provides an alternative route, involving the reaction of 4-methoxybenzaldehyde with glycine in the presence of a reducing agent.[1] This "direct" reductive amination proceeds through the in-situ formation of a Schiff base (imine) intermediate, which is then reduced to the secondary amine.

Reaction Scheme:

Figure 2: Synthesis of this compound via Reductive Amination.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and glycine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a weak acid if necessary to facilitate imine formation.

-

Formation of Imine: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.[5]

-

Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid to a pH of approximately 4-5.

-

Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not explicitly reported; N-(4-hydroxyphenyl)glycine melts at 244 °C (dec.) | |

| Boiling Point (est.) | ~357 °C | [1] |

| Solubility | Moderate to high in water; soluble in polar protic solvents (ethanol, methanol) | [1] |

Characterization Workflow:

Figure 3: Workflow for the characterization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are pivotal for the structural elucidation of the synthesized molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-6.8 (m, 4H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.8 (s, 3H, OCH₃), 3.4 (s, 2H, N-CH₂-COOH), ~2.5 (br s, 1H, NH), ~10-12 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, ppm) | δ 173-175 (C=O), 159-160 (Ar-C-O), 129-130 (Ar-C), 114-115 (Ar-C), 55 (OCH₃), ~50 (Ar-CH₂-N), ~48 (N-CH₂-COOH) |

| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), ~3300 (N-H stretch), 3000-2850 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), 1610, 1510 (C=C aromatic stretch), 1250 (C-O stretch of ether), 1180 (C-N stretch) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 195. Key Fragments: m/z = 150 ([M-COOH]⁺), m/z = 121 ([CH₃O-C₆H₄-CH₂]⁺, tropylium ion), m/z = 108 ([CH₃O-C₆H₄]⁺), m/z = 77 ([C₆H₅]⁺) |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra and assign the chemical shifts, multiplicities, and integration values to the corresponding protons and carbons in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory or preparing a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

-

Melting Point Determination:

-

Place a small amount of the dry, purified product in a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

Conclusion

This guide has detailed two effective methods for the synthesis of this compound and outlined the necessary procedures for its thorough characterization. The provided data and protocols offer a solid foundation for researchers and scientists to produce and verify this important chemical intermediate. The versatility of this compound in organic and medicinal chemistry underscores the importance of reliable and well-documented synthetic and analytical methods.

References

N-(4-methoxyphenyl)Glycine molecular weight and formula

An In-depth Technical Guide to N-(4-methoxyphenyl)glycine

This technical guide provides a comprehensive overview of this compound, a significant compound in organic chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of peptides and other complex organic molecules.[1] This document details its chemical properties, synthesis methodologies, and potential applications for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as 2-[(4-methoxyphenyl)methylamino]acetic acid, is a derivative of the simplest amino acid, glycine.[1][2] It is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of the glycine backbone.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | Reference |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]acetic acid | [1][2] |

| CAS Number | 20839-78-5 | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Density (estimated) | ~1.27 g/cm³ | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC(=O)O | [1] |

| InChI Key | QEOHOHDWOLGNLN-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The following are detailed methodologies for two common and effective synthetic pathways.

Reductive Amination

Reductive amination is a highly effective method for preparing this compound. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine.[1]

Materials:

-

4-methoxybenzaldehyde

-

Glycine (or a glycine ester)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve 4-methoxybenzaldehyde and a molar equivalent of glycine in the chosen anhydrous solvent.

-

If necessary, add a catalytic amount of acid to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent in portions to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water or a dilute acid.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for the synthesis of N-substituted glycine derivatives.[1]

Materials:

-

Potassium phthalimide

-

Chloroacetic acid

-

Hydrazine

-

4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide)

-

Solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve potassium phthalimide in DMF.

-

Add chloroacetic acid to the solution and heat the mixture to promote the alkylation of the phthalimide, forming N-(carboxymethyl)phthalimide.

-

In a separate reaction, the 4-methoxybenzyl group is introduced.

-

The N-(carboxymethyl)phthalimide is then treated with hydrazine in a suitable solvent (e.g., ethanol) to cleave the phthaloyl group.

-

This cleavage releases the glycine, which can then be reacted with a 4-methoxybenzyl halide to yield this compound.

-

Alternatively, a modified Gabriel synthesis can be employed where the 4-methoxybenzyl group is introduced at a different stage of the synthesis.[1]

-

The final product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and a conceptual workflow for its application in drug discovery.

Caption: General workflow for the synthesis of this compound via reductive amination.

Caption: Conceptual workflow for drug discovery using this compound as a scaffold.

Applications and Biological Significance

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: The 4-methoxybenzyl group can function as a protecting group for the amine functionality of glycine during peptide synthesis.[1]

-

Organic Synthesis: It is a valuable intermediate for the creation of more complex organic molecules.[1]

-

Pharmaceutical Development: Derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer activities.[1] Some studies have explored the cytotoxic effects of compounds derived from it against certain cancer cell lines.[1]

References

An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)glycine, with the CAS number 22094-69-5, is an aromatic amino acid derivative.[1][2] Its structure, featuring a glycine backbone attached to a methoxy-substituted phenyl ring, makes it an interesting candidate for various applications in medicinal chemistry and materials science. The formal IUPAC name for this compound is 2-(4-methoxyanilino)acetic acid.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses potential areas for research and application.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyanilino)acetic acid | [3] |

| Synonyms | DL-4-Methoxyphenylglycine, N-(p-methoxyphenyl)glycine | [3][4] |

| CAS Number | 22094-69-5 | [1][2] |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 225°C (sublimes) | [3] |

| Boiling Point (Predicted) | 396.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [3] |

Synthesis of this compound

A common and effective method for the synthesis of N-aryl amino acids is through the nucleophilic substitution of an alpha-halo acid with an appropriate aniline. The following protocol details the synthesis of this compound from 4-methoxyaniline and chloroacetic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

4-methoxyaniline (p-anisidine)

-

Chloroacetic acid

-

Sodium carbonate (Na2CO3)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (1.1 equivalents) in 100 mL of water.

-

Addition of Reactants: To this solution, add 4-methoxyaniline (1.0 equivalent) and chloroacetic acid (1.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly acidify the reaction mixture with 2M hydrochloric acid with constant stirring. The product will precipitate out as a solid. Continue adding acid until the pH of the solution is approximately 3-4.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water to remove any inorganic impurities.

-

Recrystallization: For further purification, recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Potential Applications and Future Research Directions

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests several promising avenues for future research.

Glycine Transporter (GlyT) Inhibition

N-acyl amino acids have been identified as inhibitors of the glycine transporter 2 (GlyT2), which are promising targets for the development of novel analgesics.[5] The structural motif of this compound makes it a viable scaffold for the design and synthesis of new GlyT2 inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

Derivatives of the structurally similar N-(4-hydroxyphenyl)glycine have been investigated as agonists for the orphan G protein-coupled receptor GPR88.[6] This suggests that this compound and its derivatives could also be explored as potential ligands for GPR88 or other GPCRs, which are important targets in a variety of diseases.

Building Block in Peptide Synthesis

As a non-proteinogenic amino acid, this compound can be used as a building block in peptide synthesis to create peptidomimetics with unique structural and functional properties.

The following diagram outlines a hypothetical workflow for screening this compound and its derivatives for biological activity.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities are not yet fully explored, its structural features present significant opportunities for research in drug discovery, particularly in the areas of GlyT inhibition and GPCR modulation. This guide provides a solid foundation for researchers and scientists to further investigate the potential of this and related compounds.

References

- 1. This compound - CAS:22094-69-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 22094-69-5 CAS MSDS (DL-4-Methoxyphenylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(4-methoxyphenyl)glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine. Understanding the solubility of this compound is critical for its application in various research and development fields, including peptide synthesis, drug discovery, and materials science. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a key synthetic pathway.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general principles of amino acid derivative solubility, a qualitative profile can be inferred. As an amino acid derivative, its solubility is governed by the interplay between the polar carboxylic acid and secondary amine groups, and the relatively nonpolar 4-methoxyphenyl group. Like other N-substituted glycine derivatives, its solubility is highly dependent on the solvent's polarity and its capacity for hydrogen bonding.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for any specific application.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carboxylic acid and amine groups. |

| Ethanol | High | Similar to methanol, it can engage in hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment facilitates dissolution of polar functional groups. |

| N,N-Dimethylformamide (DMF) | High | A good solvent for many organic compounds, including those with polar moieties. | |

| Acetone | Moderate | Less polar than DMSO and DMF, may have lower solvating power for the zwitterionic form. | |

| Nonpolar | Toluene | Low to Insoluble | Lacks the polarity to effectively solvate the polar amino acid portion of the molecule. |

| Hexane | Insoluble | Highly nonpolar, unlikely to dissolve the compound to any significant extent. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following gravimetric method is a robust approach for determining the solubility of a solid compound like this compound in an organic solvent.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure saturation is reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous agitation is necessary.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the collection vial containing the filtered solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Once a constant weight is achieved, record the final mass of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Determine the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution collected.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Visualization of Synthetic Pathway

This compound can be synthesized through several methods, with reductive amination being a common and efficient approach. This two-step, one-pot process involves the formation of an imine intermediate from 4-methoxybenzaldehyde and glycine, followed by its reduction to the final product.

Caption: Workflow for the synthesis of this compound via reductive amination.

Spectroscopic Profile of N-(4-methoxyphenyl)Glycine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methoxyphenyl)glycine, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.94 | s | 2H | -COOH, -NH |

| 6.77 - 6.66 | m | 2H | Ar-H |

| 6.56 - 6.46 | m | 2H | Ar-H |

| 3.73 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Molecular Ion Data from Mass Spectrometry

| Molecular Formula | Molecular Weight | Method | Observed Ion (m/z) |

| C₉H₁₁NO₃ | 181.19 g/mol | ESI | 166 [M+H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

-

¹H NMR: A standard proton experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and acquisition of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Data Acquisition: The sample was introduced into the ESI source via direct infusion. The mass spectrometer was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized to minimize fragmentation.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Physicochemical Properties of N-(4-methoxyphenyl)Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methoxyphenyl)Glycine, a glycine derivative of interest in organic synthesis and pharmaceutical development. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

This compound is a white to off-white crystalline solid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point (estimated) | ~357 °C | [1] |

| Density (estimated) | ~1.27 g/cm³ | [1] |

| pKa₁ (Carboxylic Acid, estimated) | 2.3 - 2.4 | [1] |

| logP (computed) | -1.4 | [2] |

| Solubility | Moderate to high in water; Excellent in polar protic solvents (e.g., ethanol, methanol) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, heat rapidly to about 15-20 °C below the estimated melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Determination of Aqueous Solubility (Gravimetric Method)

This method determines the concentration of a saturated solution of the compound in water.

Principle: A saturated solution of this compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid is determined.

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Constant temperature water bath or shaker

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Equilibration: Seal the vial and place it in a constant temperature bath/shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish.

-

Place the dish in an oven at a temperature below the compound's decomposition point (e.g., 60-80 °C) until all the water has evaporated.

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation: The solubility (in g/100 mL) is calculated from the mass of the residue and the volume of the solution evaporated.

Synthesis of this compound

One common method for the synthesis of this compound is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of 4-methoxybenzaldehyde with glycine.

Caption: Reductive amination synthesis workflow.

Biological Context and Signaling

While a specific signaling pathway directly initiated by this compound is not extensively documented in publicly available literature, its structural component, glycine, is a key neurotransmitter with complex roles in the central nervous system. Glycine can act as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby modulating glutamatergic excitatory neurotransmission. Derivatives of this compound have been investigated for their potential anticancer properties. Further research is required to elucidate any direct involvement of this compound in specific cellular signaling cascades.

References

In-Depth Technical Guide: N-(4-methoxyphenyl)Glycine Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of N-(4-methoxyphenyl)glycine. While a definitive, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the synthesis and the detailed experimental protocols that would be employed for its crystallographic analysis. The information presented is based on established techniques for similar small organic molecules and is intended to serve as a foundational resource for researchers undertaking such studies.

Introduction

This compound is a derivative of the simplest amino acid, glycine, and belongs to the broader class of N-aryl amino acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules and their potential as building blocks in peptide synthesis.[1] The precise three-dimensional arrangement of atoms within a crystal of this compound is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and for rational drug design. X-ray crystallography remains the gold standard for determining the atomic and molecular structure of crystalline solids.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the nucleophilic substitution reaction between p-anisidine and a glycine equivalent, such as chloroacetic acid or ethyl bromoacetate.

Example Synthetic Protocol

A typical synthesis involves the reaction of p-anisidine with chloroacetic acid in an aqueous alkaline solution.

Materials:

-

p-Anisidine

-

Chloroacetic acid

-

Sodium carbonate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium carbonate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add p-anisidine to the solution and heat the mixture to reflux until the p-anisidine has dissolved.

-

In a separate beaker, dissolve chloroacetic acid in water.

-

Slowly add the chloroacetic acid solution to the refluxing p-anisidine solution over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours.

-

After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound crystals.

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a standardized workflow involving crystal growth, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often the most challenging step in X-ray crystallography.[2] For this compound, a common technique would be slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation:

-

Prepare a saturated solution of purified this compound in a solvent in which it has moderate solubility (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Gently warm the solution to ensure all the solid is dissolved.

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or a small beaker.

-

Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, cool temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an intense beam of X-rays.[2][4]

Data Collection Parameters:

| Parameter | Typical Value/Setting |

| Instrument | Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K or 293 K (cryo-cooling is common to reduce thermal motion) |

| Detector | CCD or CMOS area detector |

| Data Collection Strategy | ω and φ scans |

| Exposure Time per Frame | 10 - 60 seconds |

| Total Data Collection Time | 2 - 8 hours |

Structure Solution and Refinement

The collected diffraction data, which consists of a series of images of diffraction spots, is processed to determine the unit cell dimensions and the intensities of the reflections.

Software:

-

Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.g., APEX, CrysAlisPro).

-

Structure Solution: Direct methods (e.g., SHELXT) or Patterson methods.

-

Structure Refinement: Full-matrix least-squares on F² (e.g., SHELXL).

The initial model of the structure is refined by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern.

Data Presentation (Illustrative)

As the specific crystal structure of this compound is not publicly available, the following tables provide an illustrative example of the kind of quantitative data that would be obtained from a successful crystal structure determination, based on typical values for similar N-aryl glycine derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

| Parameter | Illustrative Value |

| Empirical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.0 - 6.0 Å, b = 10.0 - 12.0 Å, c = 8.0 - 9.0 Å |

| α = 90°, β = 95 - 105°, γ = 90° | |

| Volume | 400 - 550 ų |

| Z | 4 |

| Density (calculated) | 1.3 - 1.5 g/cm³ |

| Absorption coefficient | 0.10 - 0.12 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.0 to 28.0° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | > 5000 |

| Independent reflections | > 1000 [R(int) = 0.03 - 0.05] |

| Completeness to theta = 25.242° | > 99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | > 1000 / 0 / > 120 |

| Goodness-of-fit on F² | 1.0 - 1.1 |

| Final R indices [I>2sigma(I)] | R1 = 0.03 - 0.05, wR2 = 0.08 - 0.12 |

| R indices (all data) | R1 = 0.04 - 0.07, wR2 = 0.09 - 0.15 |

| Largest diff. peak and hole | 0.2 to -0.2 e.Å⁻³ |

Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°).

| Bond | Length (Å) | Angle | Angle (°) |

| C(methoxy)-O | 1.35 - 1.37 | C(aryl)-O-C(methyl) | 117 - 119 |

| C(aryl)-N | 1.40 - 1.43 | C(aryl)-N-C(glycine) | 120 - 125 |

| N-C(glycine) | 1.45 - 1.48 | N-C(glycine)-C(O) | 110 - 114 |

| C(glycine)-C(O) | 1.50 - 1.53 | C(glycine)-C(O)-O(H) | 115 - 118 |

| C=O | 1.20 - 1.22 | C(glycine)-C(O)=O | 122 - 125 |

| C-O(H) | 1.30 - 1.33 | O=C-O(H) | 120 - 123 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

This technical guide has detailed the necessary steps for the synthesis and comprehensive crystal structure analysis of this compound. While the specific crystallographic data for this compound is not currently available in public databases, the outlined protocols provide a robust framework for researchers to pursue this investigation. A successful crystal structure determination would provide invaluable insights into the molecular conformation, intermolecular interactions, and solid-state packing of this compound, which are critical for its application in pharmaceutical and materials science research. The illustrative data presented herein serves as a guide for the expected outcomes of such an analysis.

References

An In-depth Technical Guide to N-(4-methoxyphenyl)Glycine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, serves as a crucial building block in synthetic organic chemistry. Its primary significance lies in its role as a protected form of glycine, widely utilized in peptide synthesis and as a scaffold for the development of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. While its direct biological activity is not extensively documented, this guide will also explore the biological relevance of its parent molecule, glycine, and its derivatives, providing context for its potential applications in drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties.

Introduction

This compound, also known as N-(p-anisyl)glycine, is an N-substituted derivative of glycine. The presence of the 4-methoxybenzyl group on the nitrogen atom serves as a valuable protecting group in peptide synthesis, preventing unwanted side reactions at the amino group while allowing for the formation of peptide bonds at the carboxyl terminus.[1] This protective group is stable under various reaction conditions but can be readily cleaved when desired, making it a versatile tool for the construction of complex peptides.[1] Beyond its role in peptide chemistry, the this compound scaffold is of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.[1]

Discovery and History

The precise historical details of the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature. Its development is intrinsically linked to the advancements in peptide synthesis and the need for effective N-protecting groups for amino acids. The use of benzyl-type protecting groups became a cornerstone of peptide chemistry in the 20th century, and the introduction of substituents on the phenyl ring, such as the methoxy group in this compound, was a logical progression to fine-tune the properties of these protecting groups, particularly their stability and cleavage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]acetic acid | [2] |

| CAS Number | 20839-78-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| pKa₁ (Carboxylic Acid) | Estimated between 2.3 and 2.4 | [1] |

| Isoelectric Point | Estimated between 5.4 and 5.9 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods: nucleophilic substitution and reductive amination.

Nucleophilic Substitution

This is the most common and well-established method for synthesizing this compound.[1] The reaction involves the N-alkylation of glycine with a 4-methoxybenzyl halide.

Materials:

-

Glycine

-

4-Methoxybenzyl chloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide (1-20%).[1]

-

Add 4-methoxybenzyl chloride to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the product from an ethanol/water mixture to obtain pure this compound.

Reductive Amination

An alternative and highly effective method for the synthesis of this compound is reductive amination.[1] This approach involves the reaction of 4-methoxybenzaldehyde with glycine, followed by the reduction of the resulting imine intermediate.

Materials:

-

4-Methoxybenzaldehyde

-

Glycine

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol or another suitable solvent

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-methoxybenzaldehyde and glycine in methanol.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to the isoelectric point to precipitate the product.

-

Filter the product, wash with cold water, and dry under vacuum.

Applications in Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis.[1] The 4-methoxybenzyl group is stable to the basic conditions often used for peptide coupling while being readily cleavable under acidic conditions. This allows for the selective deprotection of the N-terminus for subsequent amino acid coupling in a growing peptide chain.

Biological Activity and Signaling Pathways

While this compound itself has not been the subject of extensive biological investigation, the biological activities of its parent molecule, glycine, and other N-substituted glycine derivatives are well-documented.

Glycine Receptors

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[3][4] The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neuronal firing.[3]

NMDA Receptors

Glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[5][6] The binding of both glutamate and glycine is required for the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.[5]

Anti-inflammatory and Cytoprotective Effects

Recent research has highlighted the anti-inflammatory, immunomodulatory, and cytoprotective effects of glycine.[7][8][9] Glycine can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[7][8] The proposed mechanism involves the activation of glycine-gated chloride channels on these cells, leading to a hyperpolarization of the cell membrane and subsequent inhibition of inflammatory signaling pathways.[7]

Derivatives of N-phenylglycine have been investigated for their anti-inflammatory properties. For instance, a series of N-(4-substituted phenyl)glycine derivatives showed anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[10]

This compound: A Subject for Future Investigation

To date, there is a lack of specific quantitative data on the biological activity of this compound. Its potential to interact with glycine or NMDA receptors, or to exert anti-inflammatory effects, remains to be systematically evaluated. Given the known activities of related compounds, this compound represents an interesting candidate for future biological screening and drug discovery efforts.

Experimental and Logical Diagrams

Below are diagrams illustrating the synthetic pathways and logical relationships discussed in this guide.

Conclusion

This compound is a valuable synthetic intermediate with a primary and well-established role in peptide chemistry. Its synthesis is straightforward, employing standard organic reactions such as nucleophilic substitution and reductive amination. While the direct biological activities of this compound have not been extensively explored, its structural relationship to glycine and other biologically active N-substituted glycine derivatives suggests that it may possess interesting pharmacological properties. This technical guide provides a foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors and encourages further investigation into its potential therapeutic applications. The lack of quantitative biological data for this specific compound highlights a gap in the current scientific literature and presents an opportunity for future research.

References

- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 2. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine: The Smallest Anti-Inflammatory Micronutrient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine: a new anti-inflammatory immunonutrient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(4-methoxyphenyl)Glycine

Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-methoxyphenyl)Glycine was identified. The following information is compiled from data on structurally related compounds and general principles of laboratory safety. Researchers should always perform a thorough risk assessment before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known properties and recommended safety precautions for handling this compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds. Data for this compound is primarily from computed sources.

| Property | This compound | N-(4-Hydroxyphenyl)glycine | Glycine |

| Molecular Formula | C9H11NO3[1] | C8H9NO3[2] | C2H5NO2[3][4][5] |

| Molecular Weight | 181.19 g/mol [1] | 167.16 g/mol [6] | 75.07 g/mol [4][5] |

| Appearance | Not specified (likely a solid) | White to off-white solid[6] | White Powder[4] |

| Melting Point | Not specified | 240 °C (464 °F)[6] | 233 °C[4] |

| Boiling Point | Not specified | No data available[6] | No data available[4] |

| Solubility in Water | Not specified | No data available[6] | Soluble[4] |

| CAS Number | 22094-69-5[1] | 122-87-2[2] | 56-40-6[3][4][5] |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the data for structurally similar compounds, the following hazards should be anticipated.

| Hazard Class | Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][6][7] | P264, P280, P302+P352, P332+P313, P362[2][7] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][6][7] | P280, P305+P351+P338, P337+P313[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2][6][7] | P261, P271, P304+P340, P312, P403+P233, P405[2][7] |

Signal Word: Warning[7]

Hazard Statements:

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling precautions are recommended.

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[8][9] Ensure eyewash stations and safety showers are readily accessible.[2][10] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3][9][11] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile).[3][9][11] Wear a lab coat and closed-toe shoes.[9][11] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[3] |

| General Hygiene | Avoid breathing dust.[2][6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[5] |

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[2][3] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2][7] |

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][7] |

Experimental Protocols: Safe Handling of a Powdered Chemical

The following is a generalized protocol for the safe handling of a powdered chemical like this compound in a research laboratory.

-

Preparation and Risk Assessment:

-

Before starting any work, conduct a thorough risk assessment for the specific experiment.[12][13]

-

Consult the Safety Data Sheet (or available safety information for similar compounds).[14]

-

Ensure all necessary personal protective equipment is available and in good condition.[15]

-

Prepare the work area by ensuring it is clean and uncluttered. If weighing the powder, use a disposable weighing paper or boat.[8]

-

-

Handling in a Ventilated Enclosure:

-

Weighing and Transfer:

-

Use a spatula or other appropriate tool to carefully transfer the desired amount of powder.

-

Avoid creating dust clouds. If the powder is electrostatically charged, consider using an anti-static gun.[8]

-

Close the container tightly immediately after use.

-

-

Dissolution (if applicable):

-

If dissolving the powder, add the solvent to the powder slowly while stirring to prevent splashing.

-

Be aware of any potential exothermic reactions.

-

-

Cleanup:

-

Clean any spills immediately using appropriate methods. For a dry powder spill, gently sweep or vacuum the material into a designated waste container. Avoid dry sweeping that can create dust.

-

Wipe down the work surface with a suitable solvent or cleaning agent.

-

Dispose of all contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

-

-

Post-Handling:

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.[7]

-

Diagrams

Caption: A logical workflow for the safe handling of a chemical in a laboratory setting.

Caption: The cyclical process of chemical risk assessment in a research environment.

References

- 1. This compound - CAS:22094-69-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. redox.com [redox.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. chemscience.com [chemscience.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. aksci.com [aksci.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. gz-supplies.com [gz-supplies.com]

- 10. geosc.com [geosc.com]

- 11. tmi.utexas.edu [tmi.utexas.edu]

- 12. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 14. intersolia.com [intersolia.com]

- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]

In-depth Technical Guide: Thermal Stability and Decomposition of N-(4-methoxyphenyl)Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, holds interest in various fields, including medicinal chemistry and materials science, due to its unique structural features. The presence of the methoxy-substituted phenyl ring attached to the nitrogen atom of glycine influences its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. This guide provides a comprehensive overview of the known and predicted thermal stability and decomposition pathways of this compound.

Physicochemical Properties

A key physical property available for DL-4-Methoxyphenylglycine is its melting point, which is reported to be 225°C, at which it sublimes[1]. This suggests that the compound transitions directly from a solid to a gaseous state upon heating under atmospheric pressure.

Thermal Stability and Decomposition Profile (Hypothetical)

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available in the reviewed literature, a hypothetical thermal profile can be constructed based on related compounds. For instance, the structurally similar N-(4-hydroxyphenyl)glycine is reported to be thermally stable up to 210°C and exhibits a two-stage degradation pattern[2]. Another related compound, N-(4-Methoxybenzyl)glycine, is suggested to be stable up to approximately 100-150°C under an inert atmosphere[1]. The significant difference in reported stability for these related compounds highlights the need for direct experimental analysis of this compound.

Based on the decomposition of glycine and other N-substituted amino acids, the thermal decomposition of this compound is likely to be an endothermic process[3][4].

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Basis for Prediction |

| Decomposition Onset (TGA) | > 200 °C | Based on the stability of N-(4-hydroxyphenyl)glycine[2]. |

| Major Decomposition Stage(s) | Likely two or more stages | Common for complex organic molecules; observed for N-(4-hydroxyphenyl)glycine[2]. |

| Peak Decomposition Temperature(s) (DSC) | > 225 °C | Expected to be near or above the reported melting/sublimation point[1]. |

| Final Residue at >600°C (TGA) | Variable (likely low in inert atm.) | Dependent on decomposition pathways and atmosphere. |

Proposed Decomposition Pathways

The thermal decomposition of this compound at elevated temperatures is anticipated to proceed through several competing pathways. Drawing parallels with the predicted decomposition of N-(4-Methoxybenzyl)glycine and the known decomposition of other amino acids, the following primary decomposition routes are plausible[1][5]:

-

Decarboxylation: The loss of the carboxyl group as carbon dioxide is a common decomposition pathway for amino acids.

-

N-C Bond Cleavage: Scission of the bond between the nitrogen and the phenyl ring (N-dearylation) or the nitrogen and the methylene group.

-

Degradation of the Methoxy Group: The methoxy substituent on the phenyl ring may undergo degradation, potentially leading to the formation of phenolic intermediates.

-

Polymerization/Condensation: At high temperatures, amino acids can undergo intermolecular condensation reactions to form peptide-like oligomers or more complex polymeric structures[5].

Caption: Proposed major decomposition pathways for this compound.

Comparative Thermal Analysis Data

To provide context, the following table summarizes the thermal decomposition data for glycine and a related N-substituted glycine derivative.

Table 2: Thermal Decomposition Data for Glycine and Related Compounds

| Compound | Decomposition Peak (DSC) | Heat of Decomposition | Gaseous Products | Reference |

| Glycine | 250 °C | 72.1 kJ/mol | H₂O, NH₃ | [3][4] |

| N,N-Dimethylglycine–Chloranilic Acid Complex | Two-stage decomposition starting before 277 °C | Not specified | Not specified | [6][7] |

Recommended Experimental Protocols

For a thorough investigation of the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an appropriate pan (e.g., alumina or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon, flow rate 20-50 mL/min) and an oxidative atmosphere (e.g., air, flow rate 20-50 mL/min) to assess the influence of oxygen on the decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C to ensure complete decomposition. A heating rate of 10°C/min is standard, but multiple heating rates (e.g., 5, 10, 15, and 20°C/min) can be used for kinetic analysis.

-

Data Analysis: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative TGA curve), the percentage mass loss in each decomposition step, and the final residue percentage.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, sublimation, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Identify endothermic and exothermic peaks. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

References

- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa and Isoelectric Point of N-(4-methoxyphenyl)glycine

This technical guide provides a detailed overview of the acid dissociation constants (pKa) and the isoelectric point (pI) of this compound. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document leverages data from the structurally analogous compound, N-(4-methoxybenzyl)glycine, and established principles of amino acid chemistry.

Introduction

This compound is an N-substituted derivative of the amino acid glycine. Such modifications can significantly influence the molecule's physicochemical properties, including its acidity, basicity, and overall charge at different pH values. These characteristics are critical in various applications, including peptide synthesis, pharmaceutical development, and bioconjugation studies.[1] Understanding the pKa values of the ionizable groups and the isoelectric point is fundamental for predicting the compound's behavior in biological systems and for the development of analytical and purification methods.

Like other amino acids, N-substituted glycines can exist in different ionic forms depending on the pH of the solution: a cationic form in acidic conditions, a zwitterionic (neutral) form, and an anionic form in basic conditions.[2] The pKa values define the pH at which the transition between these forms occurs. The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero.[3][4]

Quantitative Data: pKa and Isoelectric Point

The key ionizable groups in this compound are the carboxylic acid group (-COOH) and the secondary amino group (-NH-).

| Parameter | Functional Group | Estimated Value Range | Reference Compound |

| pKa₁ | Carboxylic Acid | 2.3 – 2.4 | N-(4-methoxybenzyl)glycine |

| pKa₂ | Amino Group | Not explicitly stated | - |

| Isoelectric Point (pI) | - | 5.4 – 5.9 | N-(4-methoxybenzyl)glycine |

Table 1: Estimated pKa and Isoelectric Point for this compound based on N-(4-methoxybenzyl)glycine data.[1]

The enhanced acidity of the carboxylic acid group (pKa₁ around 2.3-2.4) compared to simple carboxylic acids is due to the electron-withdrawing inductive effect of the adjacent amino group.[1] At physiological pH, N-substituted glycines are expected to exist predominantly as zwitterions.[1] The isoelectric point for amino acids with one acidic and one basic group is calculated as the average of their respective pKa values (pI = (pKa₁ + pKa₂)/2).

Experimental Protocol for pKa and Isoelectric Point Determination

The following is a generalized experimental protocol for the determination of pKa values and the isoelectric point of an N-substituted glycine derivative, adapted from standard methods for amino acids like glycine.[2][5][6]

Objective: To determine the pKa values and isoelectric point of this compound by pH-metric titration.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a precise amount of this compound (e.g., 0.5 g) and dissolve it in a 100 mL volumetric flask with deionized water.

-

Transfer a known volume (e.g., 25 mL) of this solution into a 250 mL beaker.

-

Add a specific volume of deionized water (e.g., 50 mL) to ensure the pH electrode is adequately immersed.

-

-

Titration with Acid (for pKa₁ determination):

-

If the initial pH of the solution is above the expected pKa₁, first titrate with a standardized HCl solution to protonate the carboxylate and amino groups fully.

-

To determine pKa₁, the fully protonated form is titrated with standardized NaOH.

-

-

Titration with Base (for pKa₂ determination):

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL or 1.0 mL).[2]

-

After each addition, stir the solution thoroughly and record the pH once the reading stabilizes.

-

Continue the titration until the pH shows a significant and sustained increase, indicating the complete deprotonation of the amino group.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

-

The first half-equivalence point gives pKa₁ (for the carboxylic acid group).

-

The second half-equivalence point gives pKa₂ (for the amino group).

-

The isoelectric point (pI) can be calculated using the formula: pI = (pKa₁ + pKa₂)/2.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-